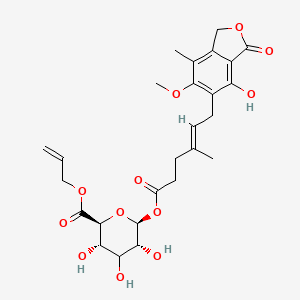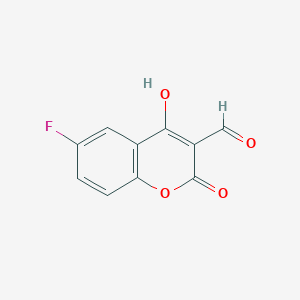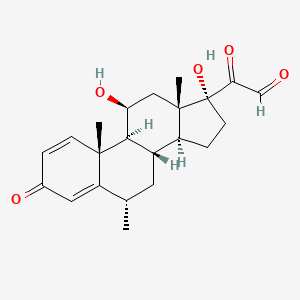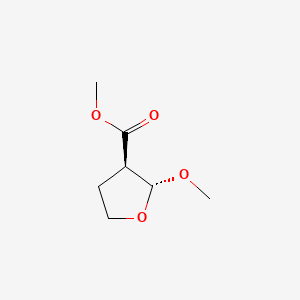
Mycophenolic acid acyl-beta-D-glucuronide allyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycophenolic acid acyl-beta-D-glucuronide allyl ester is a derivative of mycophenolic acid, which is an immunosuppressive agent commonly used in organ transplantation. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to mycophenolic acid. The allyl ester modification enhances its pharmacokinetic properties, making it a subject of interest in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mycophenolic acid acyl-beta-D-glucuronide allyl ester typically involves the following steps:
Glucuronidation: Mycophenolic acid is first glucuronidated using UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase (UGT).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale glucuronidation: Using bioreactors to facilitate the enzymatic reaction.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the product.
Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Mycophenolic acid acyl-beta-D-glucuronide allyl ester undergoes several types of chemical reactions:
Substitution: The allyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid, sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Hydrolysis: Mycophenolic acid acyl-glucuronide and allyl alcohol.
Oxidation: Various oxidized derivatives of the allyl group.
Substitution: New ester derivatives with different functional groups.
Scientific Research Applications
Mycophenolic acid acyl-beta-D-glucuronide allyl ester has several scientific research applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of mycophenolic acid derivatives.
Immunosuppression: Investigating its potential as an immunosuppressive agent in organ transplantation.
Drug Development: Exploring its use as a lead compound for developing new immunosuppressive drugs.
Biological Studies: Understanding its effects on cellular processes and immune responses.
Mechanism of Action
The mechanism of action of mycophenolic acid acyl-beta-D-glucuronide allyl ester involves:
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes.
Suppression of Lymphocyte Proliferation: By inhibiting IMPDH, the compound reduces the proliferation of T and B lymphocytes, thereby exerting its immunosuppressive effects.
Modulation of Immune Responses: The compound also affects other immune pathways, contributing to its overall immunosuppressive activity.
Comparison with Similar Compounds
Similar Compounds
Mycophenolic Acid: The parent compound, widely used as an immunosuppressive agent.
Mycophenolate Mofetil: A prodrug of mycophenolic acid, designed to improve its bioavailability.
Mycophenolic Acid Glucuronide: A major metabolite of mycophenolic acid, formed through glucuronidation.
Uniqueness
Enhanced Pharmacokinetics: The allyl ester modification improves the pharmacokinetic properties of the compound, making it more effective in certain applications.
Potential for New Drug Development: Its unique structure provides opportunities for developing new immunosuppressive drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
prop-2-enyl (2S,3S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O12/c1-5-10-35-25(33)23-20(30)19(29)21(31)26(38-23)37-16(27)9-7-12(2)6-8-14-18(28)17-15(11-36-24(17)32)13(3)22(14)34-4/h5-6,19-21,23,26,28-31H,1,7-11H2,2-4H3/b12-6+/t19?,20-,21+,23-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQWZURKRLWLDD-NHFDKUBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858153 |
Source


|
| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860615-39-0 |
Source


|
| Record name | Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)



![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)







